N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethoxy and glycine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxy-2-oxoethanol with 4-chloro-6-methylpyrimidine, followed by the introduction of a glycine moiety through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques like chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
Compared to these similar compounds, N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and glycine moieties provide versatility in chemical modifications and potential therapeutic applications.
Properties
CAS No. |
651723-70-5 |
---|---|
Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-[[4-(2-ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C11H15N3O5/c1-3-18-10(17)6-19-8-4-7(2)13-11(14-8)12-5-9(15)16/h4H,3,5-6H2,1-2H3,(H,15,16)(H,12,13,14) |
InChI Key |
YVQFJTXLOBMVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC(=NC(=C1)C)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.